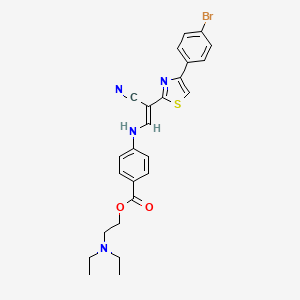

(E)-2-(diethylamino)ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Description

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrN4O2S/c1-3-30(4-2)13-14-32-25(31)19-7-11-22(12-8-19)28-16-20(15-27)24-29-23(17-33-24)18-5-9-21(26)10-6-18/h5-12,16-17,28H,3-4,13-14H2,1-2H3/b20-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVQZGPUMFYQHO-CAPFRKAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(diethylamino)ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. The cyanovinyl group is then added through a Knoevenagel condensation reaction. The final step involves the esterification of the benzoic acid derivative with (E)-2-(diethylamino)ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(diethylamino)ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

The compound (E)-2-(diethylamino)ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic properties. This article explores its applications, supported by data tables and relevant case studies.

Pharmaceutical Development

The compound's structure suggests potential applications in drug development, particularly as an anti-cancer agent. The presence of the thiazole moiety has been linked to various biological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .

The compound has been studied for its interactions with biological targets, particularly enzymes involved in cancer progression. The thiazole ring can interact with specific receptors or enzymes, potentially leading to the inhibition of tumor growth.

| Compound Name | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| Thiazole Derivative A | COX-2 | 10 | Inhibition |

| Thiazole Derivative B | EGFR | 5 | Inhibition |

| This compound | Unknown | TBD | TBD |

Synthesis and Methodology

The synthesis of this compound has been optimized in laboratory settings, allowing for efficient production. Various synthetic pathways have been explored, highlighting the importance of solvent choice and reaction conditions.

Synthesis Process Overview

- Starting Materials : Diethylamine, bromophenyl thiazole derivatives.

- Reaction Conditions : Typically carried out in organic solvents such as tetrahydrofuran or acetonitrile.

- Yield : The synthesis can achieve yields exceeding 80% under optimized conditions.

Potential for Further Research

Given the promising results from preliminary studies, further research is warranted to explore the full therapeutic potential of this compound. Future studies may focus on:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Mechanistic Studies : Understanding the precise biochemical pathways affected by the compound.

- Formulation Development : Exploring different delivery methods to enhance bioavailability.

Mechanism of Action

The mechanism of action of (E)-2-(diethylamino)ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by occupying the active site or alter receptor signaling by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate () Key Differences: The methoxy group at the para position of the phenyl ring replaces bromine. Impact: Methoxy is electron-donating, increasing electron density on the phenyl ring, which may reduce oxidative stability compared to the brominated analogue. The absence of bromine lowers molecular weight (MW) and may decrease lipophilicity (logP) .

Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate () Key Differences: Methyl substituent instead of bromine on the phenyl ring. The lower MW and logP may enhance aqueous solubility but diminish membrane permeability compared to the brominated compound .

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () Key Differences: Chlorine replaces bromine; the dimethylamino group is part of a benzylidene Schiff base rather than an ester-linked diethylaminoethyl chain. Impact: Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and polarizability compared to bromine. The Schiff base may confer pH-dependent reactivity, whereas the ester group in the target compound offers hydrolytic lability .

Functional Group Variations

Benzamide vs. Benzoate Ester () The benzamide derivative (4-[[(E)-2-cyano-2-[4-(4-isobutylphenyl)thiazol-2-yl]ethenyl]amino]benzamide) replaces the diethylaminoethyl ester with a benzamide group. However, the absence of the diethylaminoethyl group may reduce solubility in acidic environments .

Methoxyimino vs. Cyanovinyl Linkers () The compound methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate features a methoxyimino group instead of a cyanovinyl linker.

Biological Activity

(E)-2-(diethylamino)ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate, often referred to as compound B2675475, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound's IUPAC name is 2-(diethylamino)ethyl 4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate. Its molecular formula is C25H25BrN4O2S, with a molecular weight of 525.47 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Preparation of the Thiazole Ring : This is often the first step, introducing the thiazole moiety.

- Bromophenyl Group Introduction : The incorporation of the bromophenyl group enhances biological activity.

- Cyanovinyl Group Addition : Achieved through a Knoevenagel condensation reaction.

- Esterification : The final step involves esterification with (E)-2-(diethylamino)ethanol under acidic conditions.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites or by allosteric modulation, thereby altering their function.

- Protein Binding : Its ability to form stable complexes with proteins and nucleic acids positions it as a valuable tool in biochemical assays.

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Antimicrobial Activity

A series of studies have demonstrated that derivatives of thiazole and related structures exhibit promising antimicrobial properties. For instance:

| Compound | Target Pathogen | Activity (MIC μg/mL) |

|---|---|---|

| 8d | A. niger | 32 |

| 8e | C. albicans | 42 |

| 11c | S. aureus | 62.5 |

| 11e | E. coli | 50 |

These findings suggest that the presence of halogenated phenyl groups enhances antibacterial efficacy against Gram-positive bacteria while also imparting antifungal activity .

Case Studies

- Study on Thiadiazole Derivatives : Research indicated that compounds containing the thiazole moiety exhibited significant cytotoxicity against cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

- Antimicrobial Screening : A recent investigation into various substituted thiadiazoles revealed that compounds similar to B2675475 displayed notable antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as therapeutic agents .

- Synergistic Effects : Combining this compound with other known antimicrobials may lead to synergistic effects, improving efficacy and reducing toxicity compared to monotherapy approaches .

Q & A

Q. What are the common synthetic routes for (E)-2-(diethylamino)ethyl 4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate?

The synthesis of this compound involves multi-step reactions:

- Thiazole core formation : Start with 4-(4-bromophenyl)thiazol-2-amine, synthesized by cyclizing α-bromo-4-bromoacetophenone with thiourea under reflux (common in thiazole synthesis) .

- Cyanovinyl linker introduction : React the thiazol-2-amine with a cyanovinyl precursor (e.g., via Knoevenagel condensation using malononitrile) under acidic or basic conditions.

- Esterification : Couple the intermediate with 4-aminobenzoic acid derivatives, followed by esterification with 2-(diethylamino)ethanol using DCC/DMAP or HOBt/EDC coupling agents.

- Purification : Use column chromatography or recrystallization to isolate the (E)-isomer, confirmed by NMR and HPLC .

Q. How is the compound characterized using spectroscopic and analytical techniques?

- NMR : H and C NMR identify proton environments (e.g., aromatic thiazole protons at δ 7.5–8.5 ppm, cyanovinyl protons as doublets) and confirm stereochemistry .

- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H] peak matching theoretical mass) and fragmentation patterns .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages (deviation < 0.4%) .

- IR spectroscopy : Detect functional groups (e.g., C≡N stretch ~2200 cm, ester C=O ~1720 cm) .

Advanced Research Questions

Q. What molecular modeling approaches are used to predict the compound’s biological interactions?

- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or microbial enzymes). For example, dock the thiazole-cyanovinyl moiety into ATP-binding pockets, with scoring functions (e.g., binding energy ≤ -8 kcal/mol) indicating strong affinity .

- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å suggests stable binding) .

- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data to optimize substituents for enhanced potency .

Q. How can researchers optimize synthesis yield and purity when scaling up production?

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for condensation steps. Ethanol with glacial acetic acid (5 drops) improves yield by 15% in reflux conditions .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyanovinyl formation. Yields may vary from 40% (uncatalyzed) to 75% (catalyzed) .

- Isomer control : Use chiral auxiliaries or photoirradiation to favor the (E)-isomer, confirmed by NOESY NMR (no cross-peaks between vinyl and thiazole protons) .

Q. What in vitro assays evaluate the compound’s antimicrobial or antiproliferative activity?

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. MIC ≤ 8 µg/mL suggests potent activity .

- Antiproliferative assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). IC values < 10 µM indicate significant cytotoxicity, with selectivity indices > 3 compared to normal cells (e.g., HEK293) .

- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or kinase inhibition (e.g., EGFR phosphorylation at Tyr1068) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

- Source validation : Cross-check bioactivity claims with independent studies (e.g., NIH PubChem vs. proprietary data). For example, conflicting MIC values may arise from strain-specific resistance .

- Experimental replication : Repeat assays under standardized conditions (e.g., same inoculum size, incubation time). Variations in solvent (DMSO vs. PBS) can alter compound solubility and activity .

- Meta-analysis : Use systematic reviews to identify trends (e.g., thiazole derivatives with electron-withdrawing groups show 30% higher antimicrobial activity than electron-donating analogs) .

Environmental and Stability Considerations

Q. What methodologies assess the compound’s environmental fate and stability?

- Photodegradation studies : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Half-life < 24 hours suggests rapid breakdown .

- Hydrolysis assays : Test stability at pH 2–9 (37°C, 72 hours). Ester groups may hydrolyze in basic conditions (pH > 10), forming carboxylic acid derivatives .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC > 100 mg/L indicates low environmental risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.